molecular formula C11H11NO2 B1258406 Methyl 3-cyano-2-phenylpropanoate

Methyl 3-cyano-2-phenylpropanoate

Cat. No.: B1258406
M. Wt: 189.21 g/mol
InChI Key: POZIFRPMDFGLIW-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-phenylpropanoate is an ester derivative characterized by a methyl ester group, a phenyl substituent at the C2 position, and a cyano (-CN) group at the C3 position of the propanoate backbone. Applications may span pharmaceutical intermediates or agrochemical precursors, leveraging the cyano group’s versatility in further functionalization.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-cyano-2-phenylpropanoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

POZIFRPMDFGLIW-UHFFFAOYSA-N

SMILES

COC(=O)C(CC#N)C1=CC=CC=C1

Canonical SMILES

COC(=O)C(CC#N)C1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Synthetic Organic Chemistry

Methyl 3-cyano-2-phenylpropanoate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable for chemists aiming to create diverse compounds.

Key Reactions:

  • Condensation Reactions: It can undergo condensation with various nucleophiles to form larger, more complex structures.
  • Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Pharmaceutical Development

In pharmaceutical research, this compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in drug discovery campaigns targeting various diseases.

Case Study: Antimycobacterial Activity

Recent studies have explored the synthesis of derivatives of this compound that exhibit activity against Mycobacterium tuberculosis. These compounds were tested for their ability to inhibit bacterial growth, highlighting the potential of this compound in developing new antitubercular agents .

CompoundActivity (MIC µg/mL)Toxicity (IC50 µg/mL)
Compound A0.40>32
Compound B0.06>32

Agricultural Chemistry

This compound is also utilized in the formulation of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides that enhance crop yield and protection.

Applications:

  • Pesticide Formulations: The compound can be modified to develop effective pesticides that target specific pests while minimizing environmental impact.
  • Herbicide Development: Research is ongoing into its use as a herbicide, focusing on selectivity and efficacy against various weed species.

Material Science

In material science, this compound is being investigated for its role in producing specialty polymers and resins. Its properties contribute to enhanced performance in coatings and adhesives.

Potential Applications:

  • Coatings: The compound can be incorporated into coatings to improve adhesion and durability.
  • Adhesives: Its chemical properties allow for the development of adhesives with superior bonding strength.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • Ethyl 3-cyano-2-phenylpropanoate: Differs by an ethyl ester group instead of methyl, which reduces polarity and increases lipophilicity. This substitution may enhance membrane permeability in biological systems .
  • Methyl salicylate: Features a hydroxyl-substituted aromatic ring, increasing acidity (pKa ~1.08) and enabling hydrogen bonding, unlike the non-polar phenyl group in the target compound. Widely used in topical analgesics and fragrances .
  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate: Incorporates an enoylamino side chain and hydroxyl group, enabling anti-inflammatory activity via NF-κB inhibition .

Physical and Chemical Properties

Property Methyl 3-cyano-2-phenylpropanoate Ethyl 3-cyano-2-phenylpropanoate Methyl salicylate
Molecular Weight (g/mol) ~205.22 (estimated) ~219.25 (estimated) 152.15
Boiling Point (°C) Not reported Not reported 222
Solubility Low in water (est.) Lower in water vs. methyl ester 0.07 g/100 mL (water, 20°C)
Key Functional Groups Ester, cyano, phenyl Ester, cyano, phenyl Ester, hydroxyl, aromatic

Notes:

  • The methyl ester in this compound likely enhances water solubility compared to its ethyl analog but remains less polar than methyl salicylate due to the absence of hydroxyl groups.
  • Cyano groups in both methyl and ethyl analogs may confer stability under acidic conditions but susceptibility to nucleophilic attack.

Preparation Methods

N-Heterocyclic Carbene-Catalyzed Homoenolate Addition

Reaction Overview

A modern catalytic approach leverages N-heterocyclic carbenes (NHCs) to enable stereoselective synthesis of methyl 3-cyano-2-phenylpropanoate derivatives. This method employs 3-cyano-2H-iminochromene derivatives and cinnamaldehyde substrates in a homoenolate-mediated annulation.

Mechanism and Procedure

The reaction proceeds via NHC-generated homoenolate intermediates, which undergo conjugate addition to α,β-unsaturated aldehydes. Key steps include:

  • Catalyst Activation : The NHC precatalyst (e.g., 3e ) reacts with K₃PO₄ to generate the active carbene species.
  • Homoenolate Formation : Deprotonation of the cinnamaldehyde derivative forms a resonance-stabilized homoenolate.
  • Cycloaddition : The homoenolate attacks the electrophilic carbon of 3-cyano-2H-iminochromene, followed by intramolecular esterification to yield the product.

A representative procedure involves:

  • Reactants : 6-Chloro-2-imino-2H-chromene-3-carbonitrile (1.0 equiv) and (E)-3-(4-methoxyphenyl)acrylaldehyde (1.5 equiv).
  • Conditions : CH₃CN:MeOH (20:1), 20 mol% NHC precatalyst 3e , 30 mol% K₃PO₄, room temperature, 12 hours.
  • Yield : 69% with a diastereomeric ratio (d.r.) of 6:1.
Optimization and Scope

Solvent polarity significantly impacts yield and selectivity:

Solvent Yield (%) d.r.
Acetonitrile 73 7:1
Dichloromethane 44 1:1
1,4-Dioxane 42 1:1

Increasing K₃PO₄ loading to 100 mol% marginally improves yield (56%) but reduces d.r. due to competing pathways. Substrates with electron-donating groups (e.g., p-methoxy) enhance reactivity, while steric hindrance lowers conversion.

Multi-Step Synthesis via Alkylation and Esterification

Stepwise Functionalization

A classical route involves sequential alkylation and esterification of phenylacetic acid derivatives. This method is ideal for large-scale production but requires rigorous purification.

Methyl Ester Formation

The carboxylic acid precursor (3-cyano-2-phenylpropanoic acid) is esterified using methanol under acidic conditions:

  • Reagents : 3-Cyano-2-phenylpropanoic acid (1.0 equiv), methanol (excess), H₂SO₄ (catalytic).
  • Conditions : Reflux for 3 hours.
  • Yield : ~85% after distillation.
Alkylation of Malonate Derivatives

An alternative pathway utilizes dimethyl malonate as a starting material:

  • Alkylation : Dimethyl malonate reacts with 2-chloro-5-nitropyridine in DMF using NaH as a base.
  • Hydrolysis : The alkylated product is saponified with aqueous NaOH to yield the potassium salt.
  • Acidification and Esterification : Treatment with HCl followed by methanol/H₂SO₄ furnishes the target ester.

Key Data :

  • Overall Yield : 54% over four steps.
  • Critical Step : Alkylation efficiency depends on solvent basicity, with DMF outperforming THF or dioxane.

Comparative Analysis of Methodologies

Efficiency and Practicality

Parameter NHC-Catalyzed Method Multi-Step Synthesis
Reaction Time 12–24 hours 48–72 hours
Overall Yield 69–73% 54–66%
Stereocontrol High (d.r. 7:1) Not applicable
Scalability Moderate High

The NHC method excels in stereoselectivity and step economy, making it suitable for asymmetric synthesis. Conversely, the multi-step approach offers better scalability for industrial applications despite lower yields.

Side Reactions and Mitigation

  • NHC Method : Competing aldol pathways are suppressed by using aprotic solvents (e.g., acetonitrile) and low temperatures.
  • Multi-Step Synthesis : Over-alkylation is minimized by controlling stoichiometry and reaction time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyano-2-phenylpropanoate
Reactant of Route 2
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Methyl 3-cyano-2-phenylpropanoate

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